1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperazine ring substituted with a dichloromethoxybenzenesulfonyl group and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the dichloromethoxybenzenesulfonyl group: This step involves the sulfonylation of the piperazine ring using 2,5-dichloro-4-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the trifluoromethylphenyl group: The final step involves the reaction of the intermediate compound with 3-(trifluoromethyl)phenylboronic acid under palladium-catalyzed Suzuki coupling conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Scientific Research Applications
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound’s structural features may allow it to interact with cell membranes, affecting their integrity and function.
Comparison with Similar Compounds
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(2,5-Dichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine: This compound lacks the methoxy group, which may affect its chemical properties and biological activities.
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-phenylpiperazine:
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-4-[3-(methyl)phenyl]piperazine: This compound has a methyl group instead of a trifluoromethyl group, which may alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N2O3S/c1-28-16-10-15(20)17(11-14(16)19)29(26,27)25-7-5-24(6-8-25)13-4-2-3-12(9-13)18(21,22)23/h2-4,9-11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQHVDBTFJCFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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